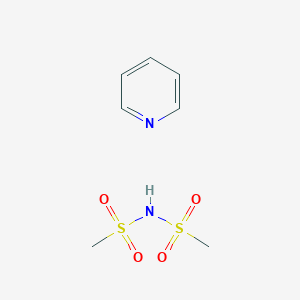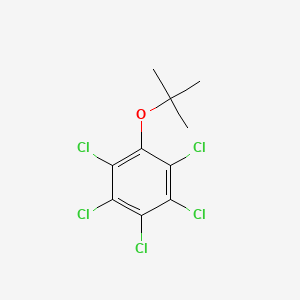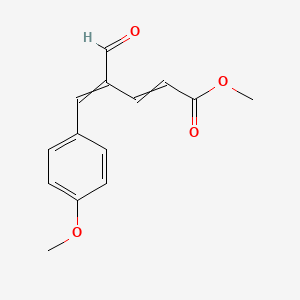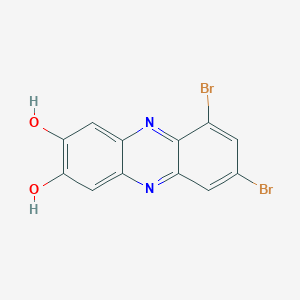
N-methylsulfonylmethanesulfonamide;pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methylsulfonylmethanesulfonamide;pyridine is a compound that combines the structural features of sulfonamides and pyridine. Sulfonamides are known for their antibacterial properties, while pyridine is a basic heterocyclic organic compound with a nitrogen atom in its ring structure. This combination results in a compound with unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methylsulfonylmethanesulfonamide;pyridine typically involves the reaction of pyridine with N-methylsulfonylmethanesulfonamide under specific conditions. One common method includes the use of pyridine as a base and a solvent, reacting with N-methylsulfonylmethanesulfonamide in the presence of a catalyst . The reaction conditions often involve moderate temperatures and pressures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures high yield and purity of the product. The process may also include purification steps such as crystallization or distillation to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
N-methylsulfonylmethanesulfonamide;pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Applications De Recherche Scientifique
N-methylsulfonylmethanesulfonamide;pyridine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Mécanisme D'action
The mechanism of action of N-methylsulfonylmethanesulfonamide;pyridine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with similar antibacterial properties.
Pyridine: A basic heterocyclic compound with a wide range of applications in chemistry and industry.
Sulfonamides: A class of compounds known for their antibacterial activity.
Uniqueness
N-methylsulfonylmethanesulfonamide;pyridine is unique due to its combined structural features of sulfonamides and pyridine. This combination results in a compound with enhanced chemical reactivity and potential biological activity compared to its individual components .
Propriétés
Numéro CAS |
89913-32-6 |
|---|---|
Formule moléculaire |
C7H12N2O4S2 |
Poids moléculaire |
252.3 g/mol |
Nom IUPAC |
N-methylsulfonylmethanesulfonamide;pyridine |
InChI |
InChI=1S/C5H5N.C2H7NO4S2/c1-2-4-6-5-3-1;1-8(4,5)3-9(2,6)7/h1-5H;3H,1-2H3 |
Clé InChI |
MECXMKHJCBATGF-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NS(=O)(=O)C.C1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal](/img/structure/B14376945.png)





![1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane](/img/structure/B14376995.png)
![1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene](/img/structure/B14376997.png)

